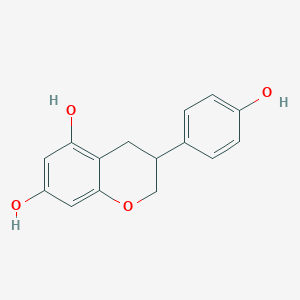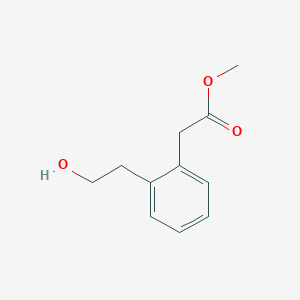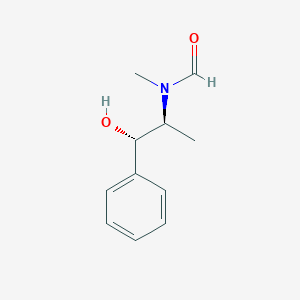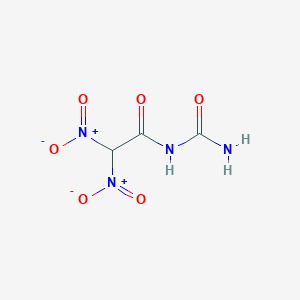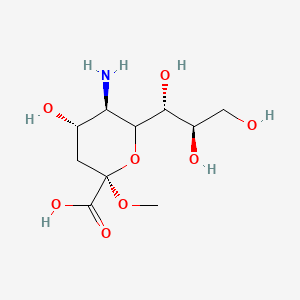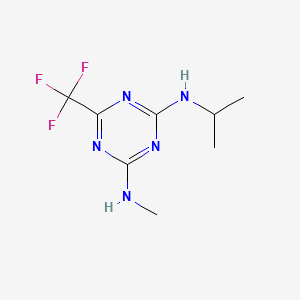
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a compound belonging to the s-triazine family, which is characterized by a 1,3,5-triazine ring structure. This compound is notable for its applications in various fields, including agriculture, where it is used as a herbicide. The presence of isopropylamino, methylamino, and trifluoromethyl groups in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetone or ethanol and may require the presence of a base to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine to form 2-isopropylamino-4,6-dichloro-s-triazine.
Step 2: The intermediate product is then reacted with methylamine to replace one of the chlorine atoms, resulting in 2-isopropylamino-4-methylamino-6-chloro-s-triazine.
Step 3: Finally, the remaining chlorine atom is substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkylamines and arylamines are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted s-triazines.
科学的研究の応用
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is employed in the production of herbicides and other agrochemicals, contributing to agricultural productivity.
作用機序
The mechanism of action of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. This mode of action is similar to other s-triazine herbicides.
類似化合物との比較
Similar Compounds
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-s-triazine
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-s-triazine
Uniqueness
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective as a herbicide compared to its analogs.
特性
CAS番号 |
58892-51-6 |
|---|---|
分子式 |
C8H12F3N5 |
分子量 |
235.21 g/mol |
IUPAC名 |
4-N-methyl-2-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-4(2)13-7-15-5(8(9,10)11)14-6(12-3)16-7/h4H,1-3H3,(H2,12,13,14,15,16) |
InChIキー |
JXBSZQKDISDBMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)NC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



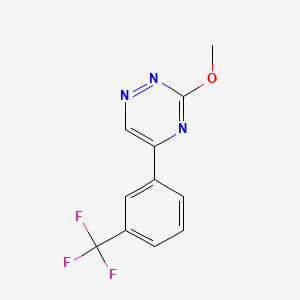
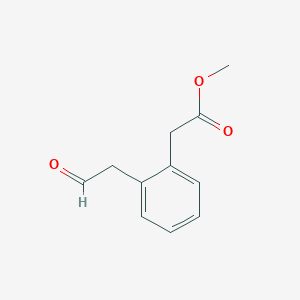

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

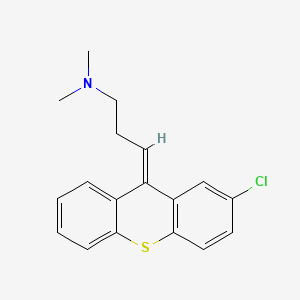
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
